molecular formula C11H11NOS B2504350 [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol CAS No. 2000048-79-1

[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol

Cat. No.: B2504350
CAS No.: 2000048-79-1
M. Wt: 205.28
InChI Key: UXQKKRTYIWULHL-UHFFFAOYSA-N
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Description

[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol: is an organic compound with a molecular formula of C11H11NOS It features a thiazole ring substituted with a methyl group at the 4-position and a phenyl ring substituted with a methanol group at the 4-position

Mechanism of Action

Target of Action

Thiazole derivatives, which include [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanol, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Given the broad biological activities of thiazole derivatives , it can be inferred that this compound may affect multiple pathways. These could potentially include pathways related to inflammation, microbial infection, and cellular proliferation, among others.

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties . The specific ADME properties of this compound would likely depend on factors such as its chemical structure, formulation, and route of administration.

Result of Action

Given the broad biological activities of thiazole derivatives , it can be inferred that this compound may induce a variety of effects at the molecular and cellular levels. These could potentially include modulation of enzyme activity, alteration of receptor signaling, and changes in gene expression, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol typically involves the reaction of 4-methyl-1,3-thiazole with a suitable phenylmethanol derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylmethanol, followed by nucleophilic substitution with 4-methyl-1,3-thiazole .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for understanding the interactions of thiazole derivatives with biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of new antimicrobial agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

    [4-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanol: This compound features a chlorine substituent instead of a methyl group, which can significantly alter its chemical and biological properties.

    [4-(4-Trifluoromethylphenyl)-1,3-thiazol-5-yl]methanol: The presence of a trifluoromethyl group introduces different electronic and steric effects compared to the methyl group in [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The methyl group on the thiazole ring and the methanol group on the phenyl ring contribute to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-11(14-7-12-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQKKRTYIWULHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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